molecular formula C17H23NO3 B13047927 Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate CAS No. 2089651-63-6

Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

Cat. No.: B13047927
CAS No.: 2089651-63-6
M. Wt: 289.4 g/mol
InChI Key: ZLXUSULANBPCIM-UHFFFAOYSA-N
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Description

Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a heterocyclic spiro compound featuring a unique fused bicyclic structure. Its molecular framework consists of a spiro[4.4]nonane core with an oxygen atom (2-oxa) and a nitrogen atom (7-aza), substituted by a benzyl group at the 7-position and an ethyl ester at the 9-position.

Properties

CAS No.

2089651-63-6

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

InChI

InChI=1S/C17H23NO3/c1-2-21-16(19)15-11-18(10-14-6-4-3-5-7-14)12-17(15)8-9-20-13-17/h3-7,15H,2,8-13H2,1H3

InChI Key

ZLXUSULANBPCIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC12CCOC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with ethyl 2-oxo-4-phenylbutanoate under specific conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions, such as esterification, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heteroatoms or Substituents

9-Ethyl-(2-Boc)-2,7-Diazaspiro[4.4]nonane-9-Carboxylate
  • Key Differences : Replaces the 2-oxa group with a second nitrogen (2,7-diaza) and introduces a tert-butyloxycarbonyl (Boc) protecting group.
  • The Boc group allows selective deprotection for further functionalization .
Benzyl (1R,5S)-2-Oxo-3-Oxa-9-Azabicyclo[3.3.1]nonane-9-Carboxylate (Compound 5)
  • Key Differences: Features a bicyclo[3.3.1]nonane core instead of spiro[4.4]nonane and includes a ketone (2-oxo) rather than an ether oxygen.
  • Implications : The bicyclo system imposes distinct steric constraints, while the ketone group increases electrophilicity, altering reactivity in nucleophilic additions or reductions .
7-Benzyl-2-Oxa-7-Azaspiro[4.4]nonan-1-One
  • Key Differences : Replaces the 9-carboxylate ester with a ketone (1-one).
  • Implications : The ketone group may reduce metabolic stability compared to the ester, but enhances opportunities for derivatization via condensation reactions .

Functional and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate Not explicitly provided C₁₈H₂₃NO₃ (estimated) ~301.4 (estimated) Ethyl ester, benzyl, spiro[4.4] core
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride 1803582-49-1 C₈H₁₄ClNO₃ 207.66 Carboxylic acid hydrochloride derivative
Benzyl (1R,5S)-2-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate Not provided C₁₆H₁₉NO₄ ~289.3 (estimated) Bicyclo[3.3.1], ketone, benzyl ester
  • Solubility : The hydrochloride derivative (Table) exhibits higher water solubility due to ionic character, whereas the ethyl ester form is likely more lipophilic .
  • Synthetic Yields : Analogous spiro compounds synthesized via cyclization (e.g., Compound 4 in ) achieve yields up to 89%, while sterically hindered derivatives (e.g., Compound 5) yield only 5%, highlighting the sensitivity of spiro systems to substituent effects.

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